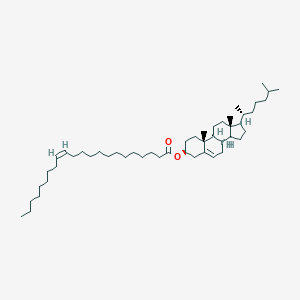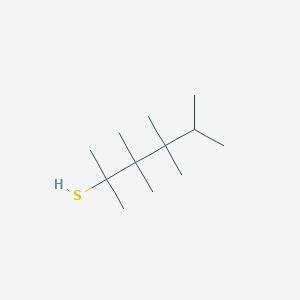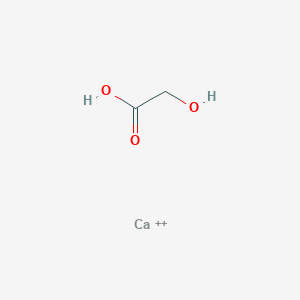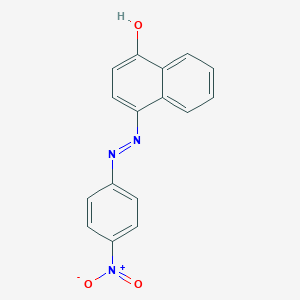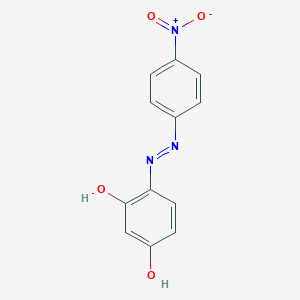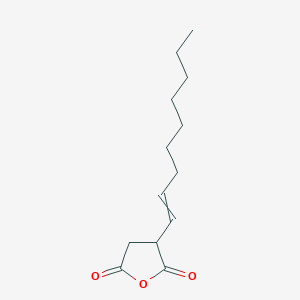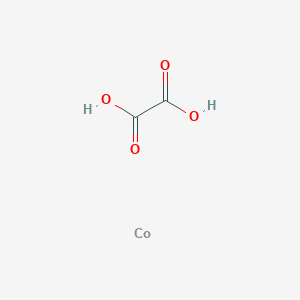
Cobaltous oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobaltous oxalate, also known as cobalt(II) oxalate, is an inorganic compound with the chemical formula CoC₂O₄. It appears as a gray or pink powder and is odorless. This compound is a coordination polymer where oxalate ligands bridge cobalt centers, each adopting an octahedral coordination geometry . This compound is used in the preparation of cobalt catalysts and cobalt metal powder for powder-metallurgical applications .
Applications De Recherche Scientifique
Cobaltous oxalate has several applications in scientific research:
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Cobaltous oxalate, also known as Cobalt(II) oxalate, is an inorganic compound with the formula of CoC2O4 . It is a coordination polymer where the oxalate ligands bridge Co(OH2)2 centres . Each cobalt adopts octahedral coordination geometry
Mode of Action
The mode of action of this compound is primarily through its interaction with other compounds during synthesis or decomposition. It is used in the preparation of cobalt catalysts and cobalt metal powder for powder-metallurgical applications . The compound’s interaction with its targets results in changes at the molecular level, often leading to the formation of new compounds.
Biochemical Pathways
This compound is involved in several biochemical pathways. For instance, it plays a role in the oxalate-carbonate pathway, a biogeochemical process linking calcium oxalate oxidation and carbonate precipitation . This pathway enables the formation of carbonates through a local increase in the pH value in soil caused by the oxalotrophic activity of microorganisms .
Result of Action
The result of this compound’s action is largely dependent on its application. In the context of its use in the preparation of cobalt catalysts and cobalt metal powder, the result is the formation of these products . In the context of the oxalate-carbonate pathway, its action results in the formation of carbonates .
Analyse Biochimique
Biochemical Properties
Cobaltous oxalate has been incorporated into a nano-complex with conductive polymer: polyaniline . This interaction between the nano-composite and redox protein influences structural features, dynamics of electron shuttle, and catalysis of immobilized enzyme . The complexation of metal ions in the nano-composite with cofactors in the enzyme molecule leads to the firm linkage of glucose oxidase to the matrix of the nano-composite .
Cellular Effects
It has been shown that the complexation of this compound with glucose oxidase can hinder the electro-oxidation of glucose .
Molecular Mechanism
This compound is a coordination polymer where the oxalate ligands bridge Co(OH2)2 centres . Each cobalt adopts octahedral coordination geometry
Temporal Effects in Laboratory Settings
It has been used in the preparation of cobalt catalysts and cobalt metal powder for powder-metallurgical applications .
Metabolic Pathways
It is known that this compound is used in the preparation of cobalt catalysts and cobalt metal powder for powder-metallurgical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobaltous oxalate can be synthesized through the reaction of cobalt(II) salts with oxalic acid. The general reaction is:
Co2++C2O42−→CoC2O4↓
This reaction typically occurs in an aqueous solution, where cobalt(II) chloride or cobalt(II) sulfate is mixed with oxalic acid, resulting in the precipitation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of lithium-ion battery recycling. The cobalt is obtained from the cathode material (LiCoO₂) by leaching with sulfuric acid and then precipitated with ammonium oxalate .
Types of Reactions:
Oxidation: this compound can be oxidized to form cobalt(III) oxalate complexes.
Reduction: It can be reduced to cobalt metal or cobalt(II) oxide.
Thermal Decomposition: Upon heating, this compound decomposes to form cobalt(II,III) oxide (Co₃O₄) and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or carbon monoxide.
Thermal Decomposition: Heating at temperatures around 250°C.
Major Products:
Oxidation: Cobalt(III) oxalate complexes.
Reduction: Cobalt metal or cobalt(II) oxide.
Thermal Decomposition: Cobalt(II,III) oxide (Co₃O₄) and carbon dioxide.
Comparaison Avec Des Composés Similaires
Cobalt(III) oxalate complexes: These include compounds like [Co(C₂O₄)₃]³⁻ and [Co(C₂H₄(NH₂)₂)C₂O₄]⁻.
Nickel-cobalt oxalate: Used as an electrocatalyst for alkaline oxygen evolution reactions.
Uniqueness: Cobaltous oxalate is unique due to its specific coordination geometry and its ability to form various cobalt-based compounds upon decomposition. Its applications in catalysis, battery production, and biomedical fields highlight its versatility compared to other similar compounds .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Cobaltous oxalate can be achieved through a simple precipitation reaction between cobalt(II) chloride and oxalic acid.", "Starting Materials": ["Cobalt(II) chloride", "Oxalic acid", "Distilled water"], "Reaction": [ "Dissolve 5.0 g of cobalt(II) chloride in 50 mL of distilled water in a beaker.", "Add 10.0 g of oxalic acid to the cobalt(II) chloride solution and stir until completely dissolved.", "Heat the solution to 60-70°C with stirring for 30 minutes.", "Allow the solution to cool to room temperature.", "Filter the solution to remove any insoluble impurities.", "Add 50 mL of ethanol to the filtered solution and stir for 30 minutes.", "Collect the precipitate by filtration and wash with ethanol.", "Dry the precipitate in a desiccator over silica gel." ] } | |
Numéro CAS |
814-89-1 |
Formule moléculaire |
C2H2CoO4 |
Poids moléculaire |
148.97 g/mol |
Nom IUPAC |
cobalt;oxalic acid |
InChI |
InChI=1S/C2H2O4.Co/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
Clé InChI |
GHVNNFKGRJGVLD-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].[Co+2] |
SMILES canonique |
C(=O)(C(=O)O)O.[Co] |
| 814-89-1 | |
Description physique |
Solid; Rapidly absorbs moisture from the air forming hydrates; [Merck Index] Pink hygroscopic powder; [Alfa Aesar MSDS] |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Cobalt(II) oxalate dihydrate?
A1: The molecular formula of Cobalt(II) oxalate dihydrate is CoC2O4·2H2O. Its molecular weight is 182.98 g/mol.
Q2: How is Cobalt(II) oxalate typically synthesized?
A2: Cobalt(II) oxalate can be synthesized through various methods, including the reaction of Cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O) with 1,2-ethanediol [], or by reacting a Cobalt(II) salt with oxalic acid. Different synthesis methods can influence the morphology and properties of the resulting crystals [].
Q3: What spectroscopic techniques are commonly used to characterize Cobalt(II) oxalate?
A3: Common spectroscopic techniques used for characterization include:
- FTIR Spectroscopy: This technique identifies the presence of characteristic functional groups, such as oxalate and water molecules within the structure [, , ].
- X-Ray Diffraction (XRD): This technique reveals the crystal structure and helps determine the phase purity of the synthesized compound [, , , , ].
- Mössbauer Spectroscopy: This technique can provide insights into the oxidation state and coordination environment of the Cobalt atoms within the compound [].
Q4: What happens when Cobalt(II) oxalate dihydrate is heated?
A4: Cobalt(II) oxalate dihydrate undergoes a two-step dehydration process upon heating. The first step involves the removal of water molecules, while the second step involves the decomposition of the anhydrous Cobalt(II) oxalate []. The specific temperatures and mechanisms of these steps can be influenced by factors such as heating rate and atmosphere [, , ].
Q5: How does the sample preparation influence the thermal decomposition of Cobalt(II) oxalate dihydrate?
A5: The thickness of the sample layer significantly impacts the thermal decomposition process. Increasing the sample layer thickness can lead to changes in the observed thermal events, such as the appearance of an additional endothermic peak. This phenomenon is attributed to the shift in the rate-limiting step from interfacial chemical reaction to the diffusion of evolved gases [].
Q6: What are some potential applications of Cobalt(II) oxalate?
A6: Cobalt(II) oxalate finds applications as a precursor material in various fields: * Nanomaterial Synthesis: It serves as a precursor for the synthesis of Cobalt oxide (Co3O4) nanoparticles, which have applications in catalysis, energy storage, and sensing []. * Magnetic Materials: Cobalt(II) oxalate can be used to prepare magnetic materials like Cobalt ferrite, which exhibits interesting magnetic properties and potential applications in various fields []. * Lithium-Ion Batteries: Research explores the use of Cobalt(II) oxalate in conjunction with graphene oxide for enhancing the performance of lithium-ion batteries [].
Q7: Does Cobalt(II) oxalate exhibit catalytic activity?
A7: Cobalt(II) plays a role in catalyzing the ozonation of oxalic acid. This catalytic activity is enhanced at lower pH levels and involves the formation of Cobalt(II)-oxalate complexes, which react with ozone to generate reactive oxygen species like hydroxyl radicals [].
Q8: How does the structure of Cobalt(II) oxalate influence its magnetic properties?
A8: Cobalt(II) oxalate can form different structures depending on the ligands and synthesis conditions. For instance, in α-CoC2O4·2D2O, it forms a linear chain structure exhibiting antiferromagnetic interactions between Cobalt(II) ions, leading to long-range antiferromagnetic order at low temperatures []. The specific magnetic behavior depends on the bridging ligands and the dimensionality of the resulting structure [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



